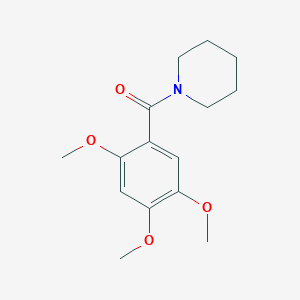

![molecular formula C17H17F3N4O3 B5517223 N-[6-异丙氧基-1-(2,2,2-三氟乙基)-1H-吲唑-3-基]-5-甲基异恶唑-4-甲酰胺](/img/structure/B5517223.png)

N-[6-异丙氧基-1-(2,2,2-三氟乙基)-1H-吲唑-3-基]-5-甲基异恶唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of chemicals that include isoxazole and indazole moieties. Research in this area often focuses on the synthesis and characterization of these compounds due to their significance in pharmaceutical and material sciences.

Synthesis Analysis

The synthesis of related isoxazole and indazole compounds involves several steps, including the formation of carboxamides and cyclization reactions. For example, the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles has been reported from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and corresponding amines or pyrazoles (Martins et al., 2002). Another study discussed an efficient two-step synthesis of 1-arylindazole-3-carboxamides starting from isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid followed by Buchwald–Hartwig intramolecular cyclization (Giustiniano et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using techniques like NMR, IR, MS spectra, CHN analyses, and X-ray diffraction crystallography. The study by Shen et al. (2013) demonstrates this approach in the synthesis and structural analysis of triazole-4-carboxamides (Shen et al., 2013).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leading to the formation of different isomers and derivatives. The study by McLaughlin et al. (2016) shows how the pyrazole ring system in similar compounds can give rise to regioisomers with different properties (McLaughlin et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and stability, can be analyzed through various methods, including differential scanning calorimetry (DSC). For instance, the study by Qin et al. (2016) discusses the thermal stability of nitrogen-rich energetic compounds (Qin et al., 2016).

Chemical Properties Analysis

Chemical properties like reactivity, isomerization, and derivative formation are key aspects of these compounds. Nishiwaki et al. (1974) explored the thermally induced isomerization of isoxazoles in aryl aldehydes (Nishiwaki et al., 1974).

科学研究应用

二氢乳清酸脱氢酶的抑制

Knecht 和 Löffler (1998) 进行的研究探讨了异恶唑衍生物(包括来氟米特及其代谢物)对二氢乳清酸脱氢酶的抑制作用。这种酶对于嘧啶合成至关重要,嘧啶合成对于 DNA 复制和细胞增殖至关重要,尤其是在快速分裂的细胞中,例如免疫系统的细胞。该研究强调了异恶唑衍生物在调节免疫反应及其在治疗自身免疫性疾病中的应用潜力,通过选择性抑制人和小鼠二氢乳清酸脱氢酶。人和老鼠细胞对这些抑制剂的差异敏感性表明存在物种特异性治疗窗口,可以在临床环境中加以利用 (Knecht & Löffler, 1998).

新型合成技术

Giustiniano 等人 (2016) 报道了一种有效的合成方法,用于制备具有药学意义的 1-芳基吲唑-3-甲酰胺。这种合成涉及一系列策略性反应,从而导致化学选择性 Buchwald-Hartwig 分子内环化。这种创新方法增强了吲唑衍生物的可及性,有可能为开发新的治疗剂扩展化学空间。该方法通过提供一种新的合成途径,展示了吲唑和异恶唑化合物在药物化学中的多功能性,这种途径可以促进探索它们的生物活性 (Giustiniano, Mercalli, Novellino, & Tron, 2016).

抗真菌活性

Du 等人 (2015) 的研究重点是新型 3-(二氟甲基)-1-甲基-1H-吡唑-4-羧酸酰胺的抗真菌特性。这些化合物(包括指定化学结构的类似物)已针对各种植物病原真菌进行了测试,证明具有显着的抗真菌活性。这项研究表明这些化合物在农业应用中具有保护农作物免受真菌感染的潜力。分子对接研究深入了解了这些化合物的作用模式,表明羰基氧原子在与靶酶琥珀酸脱氢酶的特定残基形成氢键时非常重要 (Du et al., 2015).

属性

IUPAC Name |

5-methyl-N-[6-propan-2-yloxy-1-(2,2,2-trifluoroethyl)indazol-3-yl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O3/c1-9(2)26-11-4-5-12-14(6-11)24(8-17(18,19)20)23-15(12)22-16(25)13-7-21-27-10(13)3/h4-7,9H,8H2,1-3H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGDAXZINIFLSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=NN(C3=C2C=CC(=C3)OC(C)C)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxyphenyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5517158.png)

![6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5517192.png)

![2-(4-fluorophenyl)-6-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B5517202.png)

![N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5517208.png)

![methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5517214.png)

![4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}carbonothioyl)morpholine](/img/structure/B5517215.png)

![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5517243.png)

![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5517260.png)

![(1S*,5R*)-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517269.png)